PDE11A4 Inhibitory Potency: 20.7-Fold Reduction vs. Unsubstituted Phenyl Analog BC11-38
In head-to-head recombinant enzyme assays, the target compound BC11-38-4 inhibits PDE11A4 with an IC50 of 5,800 nM, compared to 280 nM for the unsubstituted 3-phenyl analog BC11-38 [1]. This 20.7-fold reduction in potency is directly attributable to the ortho-methoxy substituent on the N3-phenyl ring, as the 2-propylthio and dihydrothieno core remain identical between the two molecules. The assay methodology (Ba(OH)₂ precipitation using recombinant human PDE11A4) is identical for both measurements, enabling direct quantitative conversion of the SAR impact.
| Evidence Dimension | Inhibitory potency (IC50) against recombinant human PDE11A4 enzyme |
|---|---|
| Target Compound Data | IC50 = 5,800 nM |
| Comparator Or Baseline | BC11-38 (3-phenyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one): IC50 = 280 nM |
| Quantified Difference | 20.7-fold less potent (5,800 / 280 = 20.7) |
| Conditions | In vitro enzyme assay; Ba(OH)₂ precipitation method; recombinant human PDE11A4 |
Why This Matters
This quantifies the precise pharmacophoric penalty of the 2-methoxy substituent, defining the potency ceiling for methoxy-substituted analogs and guiding selection when PDE11 potency must be intentionally attenuated for mechanistic studies.
- [1] BindingDB entry for BDBM86646 (BC11-38-4). Affinity Data: IC50 = 5,800 nM for PDE11A4. Assay: In vitro enzyme assay, Ba(OH)₂ precipitation method, recombinant human PDE11A4. View Source
